N-Boc-N'-Benzylidene-hydrazine
Overview
Description
N-Boc-N’-Benzylidene-hydrazine is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.272 . It is used in proteomics research .
Synthesis Analysis
The synthesis of hydrazones, which includes N-Boc-N’-Benzylidene-hydrazine, is achieved by combining suitable aldehydes with four hydrazides . The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The X-ray structure of the title compound was determined for the first time . There are four independent molecules that form a repeat unit packed in the crystal in alternating pairs with orthogonal orientation and further joined into infinite chains by hydrogen bonding .Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
N-Boc-N’-Benzylidene-hydrazine has a molecular formula of C12H16N2O2 and a molecular weight of 220.272 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
Oxidation to Oxaziridines : N-BOC benzaldimines are oxidized to form 3-Aryl-N-BOC oxaziridines, which can transfer their N-BOC group to morpholine, resulting in N β -protected hydrazines (Vidal, Damestoy, & Collet, 1995).
Solvent-Free Synthesis of Hydrazones : Boc-, Bz-, Ts-, and Fmoc-protected hydrazones are prepared via solvent-free condensation using a ball-mill. This method yields hydrazones quantitatively and involves solvent-free N-allylation and N-benzylation of these hydrazones (Nun, Martin, Martínez, & Lamaty, 2011).
Coupling Reactions for Azobenzenes : N-Boc aryl hydrazines undergo palladium-catalyzed coupling reactions with aryl halides to produce N-Boc diaryl hydrazines. These are directly oxidized to azobenzenes (Lim, Lee, & Cho, 2003).
Pharmacological and Biological Applications
Synthesis of Aza-peptides : N ′-substituted Ddz-protected hydrazines are synthesized for solid-phase synthesis of aza-peptides, which are peptide analogs with nitrogen atom substitutions. These aza-peptides are useful for structure–activity relationship studies and drug design (Freeman, Hurevich, & Gilon, 2009).
Synthesis of Aromatic Amino Acid Derivatives : Novel homochiral aromatic amino acid surrogates containing tetrahydroindazole or benzisoxazole systems are developed. These involve condensation with hydrazine and N-benzylhydrazine, yielding Nα-Fmoc-protected derivatives for solid-phase peptide assembly (Middleton, Mellor, Chhabra, Bycroft, & Chan, 2004).
Electrophilic Amination and Derivative Synthesis
- Electrophilic Amination of Amino Acids : Enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids are prepared via electrophilic amination of N-benzyl amino acids with N-Boc-oxaziridine. This method accommodates various functional groups in aminoacid side chains, leading to the synthesis of valuable derivatives like piperazic acid derivatives and 3-pyrazolecarboxylate (Hannachi, Vidal, Mulatier, & Collet, 2004).
Miscellaneous Applications
- Building Blocks for Chemical Synthesis : N-Boc-N'-Benzylidene-hydrazine derivatives serve as building blocks in various chemical syntheses, including the preparation of highly substituted compounds and complex molecular structures. This involves diverse chemical reactions, such as electrophilic amination, coupling reactions, and oxidation processes to create novel compounds with potential applications in materials science and pharmaceuticals (Kang, Lim, Shin, Kim, & Cho, 2006).
Future Directions
properties
IUPAC Name |
tert-butyl N-[(Z)-benzylideneamino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKATZANDADGPR-LCYFTJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C\C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N'-Benzylidene-hydrazine | |
CAS RN |
24469-50-9 | |
Record name | BENZALDEHYDE (TERT-BUTOXYCARBONYL)HYDRAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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